2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide
Description
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide is a complex organic compound that features a unique combination of pyrrole, tetrahydropyran, and quinoline moieties
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(4-pyrrol-1-yloxan-4-yl)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C20H21N3O2/c24-19(22-18-7-3-6-17-16(18)5-4-10-21-17)15-20(8-13-25-14-9-20)23-11-1-2-12-23/h1-7,10-12H,8-9,13-15H2,(H,22,24) |
InChI Key |
WLTUSPAYHNGTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=CC=CC3=C2C=CC=N3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Construction of the Tetrahydropyran Ring: This can be achieved via the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst.
Coupling with Quinoline: The quinoline moiety can be introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with an appropriate leaving group on the tetrahydropyran ring.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Reaction Types and Observed Transformations
The compound participates in three primary reaction categories:
Cyclocondensation Reactions
Key synthetic pathways involve cyclization to form fused heterocyclic systems. For example:
-
Pyrano-quinoline formation : Reaction of 3-acetyl-4-hydroxyquinoline derivatives with ethyl cyanoacetate under reflux in ethanol/pyridine yields 4H-pyrano[3,2-c]quinolin-3-carbonitriles (e.g., compound 20a , 75% yield) . This suggests that the tetrahydropyran and quinoline moieties in the target compound could participate in similar annulation reactions.
Electrophilic Substitution
The pyrrole ring exhibits reactivity typical of aromatic heterocycles:
-
Halogenation : Analogous compounds with pyrrole substituents undergo bromination at the α-position under mild conditions .
-
Alkylation : Methoxymethyl groups can be introduced via nucleophilic substitution on pyrrole derivatives, as seen in patent examples (e.g., WO2009130481A1) .
Acetamide Hydrolysis
The N-(quinolin-5-yl)acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This is inferred from analogous acetamide reactivity in pyrazolo-pyridine syntheses .
Reagents and Conditions
Documented reaction parameters for structurally related systems include:
Table 1: Reaction Conditions for Key Transformations
Major Reaction Products
Transformations yield structurally diverse intermediates:
-
Fused heterocycles : Pyrano-quinoline systems form via Knoevenagel-type condensation .
-
Halogenated derivatives : Bromine incorporation enhances electrophilicity for downstream coupling .
-
Demethylated analogs : Acidic cleavage of methoxymethyl groups generates hydroxyl intermediates .
Comparative Reactivity Analysis
Table 2: Reactivity Comparison with Structural Analogs
Mechanistic Insights
-
Cyclization : Ethanol/pyridine promotes enolate formation, enabling nucleophilic attack on carbonyl groups to form fused rings .
-
Electrophilic substitution : Pyrrole’s electron-rich ring directs halogenation to the α-position via σ-complex intermediates .
Unexplored Reactivity
-
Cross-coupling : The quinoline moiety may enable Suzuki-Miyaura reactions with aryl boronic acids.
-
Reductive amination : Potential for modifying the acetamide group via ketone intermediates.
Scientific Research Applications
Overview
The compound 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications, particularly in the fields of medicinal chemistry, pharmacology, and related research areas.
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that tetrahydropyran derivatives can possess antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.
- Anticancer Properties : Certain derivatives related to this compound have demonstrated antiproliferative effects against various human tumor cell lines, indicating potential as anticancer agents.
- Enzyme Inhibition : Compounds containing pyrrole and tetrahydropyran moieties have been studied for their ability to inhibit enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis.
Case Studies
- Anticancer Studies : Research has indicated that certain derivatives of the compound exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that modifications in the quinoline moiety could enhance antiproliferative activity against breast cancer cells.
- Antimicrobial Evaluations : A series of tests conducted on related compounds showed promising results against both Gram-positive and Gram-negative bacteria. The presence of the tetrahydropyran ring was hypothesized to improve membrane permeability.
- Enzyme Inhibition Assays : The compound has been evaluated for its inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s.
Mechanism of Action
The mechanism of action of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole and quinoline moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide: shares similarities with other compounds containing pyrrole, tetrahydropyran, and quinoline moieties, such as:
Uniqueness
The uniqueness of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler or less diverse molecules.
Biological Activity
The compound 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 377.5 g/mol. Its structure features a pyrrole ring, a tetrahydropyran moiety, and a quinoline derivative, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O4 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrole and tetrahydropyran have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth .
Case Study: Inhibition of Cancer Cell Proliferation
A study involving a related compound demonstrated that it inhibited the growth of non-small-cell lung carcinoma (NSCLC) cells by targeting specific receptors involved in cell cycle regulation. The compound's efficacy was measured using MTT assays, revealing a dose-dependent response in cell viability .
Antimicrobial Activity
Compounds containing pyrrole and quinoline moieties have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and interference with bacterial DNA synthesis.
Case Study: Antimicrobial Efficacy
In vitro tests showed that a similar compound reduced the growth of Staphylococcus aureus and Escherichia coli by more than 50% at concentrations as low as 10 µg/mL. This suggests potential applications in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide can be significantly influenced by modifications to its structure. Studies have shown that substituents on the pyrrole ring can enhance inhibitory potency against enzymes such as HMG-CoA reductase, which is critical in cholesterol biosynthesis .
| Modification | Effect on Activity |
|---|---|
| Substituents at C3/C4 | Increased potency against HMG-CoA reductase |
| Alteration of Quinoline moiety | Enhanced antimicrobial activity |
Q & A
Basic: What synthetic strategies are recommended for synthesizing 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide, and how can intermediates be optimized?
Answer:
A modular approach is often employed, starting with the preparation of the tetrahydro-2H-pyran-4-yl-pyrrole core via cyclization reactions (e.g., acid-catalyzed ring closure). The quinolin-5-amine group is typically introduced via nucleophilic acyl substitution using activated acetamide intermediates. Optimization of intermediates involves:
- Purification: Column chromatography or recrystallization to remove byproducts (e.g., unreacted starting materials).
- Stability testing: Monitoring intermediates under varying pH/temperature to prevent degradation.
- Yield improvement: Adjusting stoichiometry (e.g., excess quinolin-5-amine to drive acetamide coupling) .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
Answer:
Key techniques include:
- 1H/13C NMR: Assigns proton and carbon environments (e.g., distinguishing pyrrole vs. quinoline protons).
- IR spectroscopy: Confirms amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bending.
- LC-MS: Validates molecular weight and purity (e.g., [M+H]+ ion).
- Elemental analysis: Verifies empirical formula (e.g., C, H, N content) .
Intermediate: How can computational methods predict the biological activity of this compound?
Answer:
- PASS algorithm: Predicts pharmacological effects (e.g., antileishmanial, kinase inhibition) based on structural similarity to known bioactive compounds.
- Molecular docking: Screens against target proteins (e.g., quinoline-binding enzymes) to assess binding affinity and pose.
- ADMET prediction: Estimates pharmacokinetic properties (e.g., solubility, cytochrome P450 interactions) .
Advanced: How to resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?
Answer:
Contradictions may arise from:
- Experimental design: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration).
- Data normalization: Use internal controls (e.g., housekeeping genes) to minimize variability.
- Dose-response validation: Repeat assays with 8–12 concentration points to improve IC50 accuracy.
- Orthogonal assays: Confirm activity via alternative methods (e.g., SPR binding vs. enzymatic inhibition) .
Intermediate: What strategies are effective for studying its enzyme inhibition mechanisms?
Answer:
- Kinetic assays: Measure initial reaction rates under varying substrate/inhibitor concentrations (e.g., Lineweaver-Burk plots).
- Fluorescence quenching: Monitor changes in tryptophan fluorescence upon inhibitor binding.
- Mutagenesis: Identify critical binding residues (e.g., alanine scanning of enzyme active sites) .
Advanced: How can interdisciplinary approaches integrate this compound into materials science research?
Answer:
- Coordination polymers: Utilize the quinoline group as a ligand for metal-organic frameworks (MOFs).
- Polymer composites: Incorporate the acetamide moiety into polyamide backbones for enhanced thermal stability.
- Surface functionalization: Attach to nanoparticles via pyrrole-thiol interactions for drug delivery systems .
Intermediate: What safety protocols are critical during synthesis and handling?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Use fume hoods to mitigate inhalation risks (e.g., volatile pyrrole derivatives).
- Waste disposal: Neutralize acidic/byproduct streams before disposal (pH 6–8) .
Advanced: How to design pharmacokinetic studies for this compound in preclinical models?
Answer:
- Dosing routes: Compare oral vs. intravenous administration to calculate bioavailability (F%).
- Plasma sampling: Use LC-MS/MS to quantify compound levels at multiple timepoints.
- Tissue distribution: Analyze brain/liver penetration via homogenization and extraction.
- Metabolite profiling: Identify phase I/II metabolites using high-resolution mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
